Natriumdiethyldithiocarbamat-Trihydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

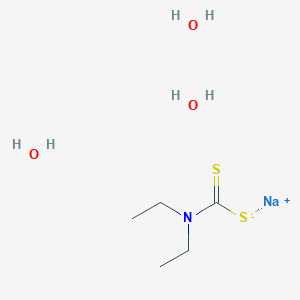

Sodium Diethyldithiocarbamate Trihydrate is an organosulfur compound with the chemical formula C₅H₁₀NS₂Na·3H₂O . It is a pale yellow, water-soluble salt that typically crystallizes from water as the trihydrate. This compound is widely used as a chelating agent, particularly in the analytical determination of metals such as copper and nickel .

Wissenschaftliche Forschungsanwendungen

Natriumdiethyldithiocarbamat-Trihydrat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Medizin: Es wurde als Metabolit von Disulfiram identifiziert, das zur Behandlung von chronischer Arsenvergiftung eingesetzt wird.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch Chelation. Es bindet an Metallionen und bildet stabile Komplexe, die quantifiziert oder aus biologischen Systemen entfernt werden können. Es hemmt Enzyme wie Superoxiddismutase und Ascorbatoxidase und beeinträchtigt die Induktion der Makrophagen-Stickstoffmonoxid-Synthase . Darüber hinaus wurde gezeigt, dass es Metalloproteinasen hemmt, wodurch der Abbau der extrazellulären Matrix verhindert wird, ein entscheidender Schritt bei der Metastasierung von Krebs und Angiogenese .

Wirkmechanismus

Target of Action

Sodium diethyldithiocarbamate trihydrate (SDDCT) primarily targets superoxide dismutase (SOD) and metalloproteinases . SOD plays a crucial role in the body’s defense mechanism, while metalloproteinases are involved in the degradation of the extracellular matrix, a critical step in cancer metastasis and angiogenesis .

Mode of Action

SDDCT acts as a chelating agent, binding to metals such as copper and zinc . The zinc chelation of SDDCT inhibits metalloproteinases, preventing the degradation of the extracellular matrix . It also inhibits SOD by chelating with intracellular Cu+2 .

Biochemical Pathways

SDDCT affects several biochemical pathways. It has been reported to induce the glutathione (GSH) oxidation process by increasing the concentration of oxyhemoglobin . It also interferes with the dopamine neurotransmitter by inhibiting Dopa Beta Hydroxylase (DBH), a copper-containing monooxygenase enzyme .

Pharmacokinetics

SDDCT is known to have a significant impact on the distribution and excretion of certain metals, such as cadmium . .

Result of Action

The inhibition of metalloproteinases by SDDCT prevents the degradation of the extracellular matrix, an initial step in cancer metastasis and angiogenesis . It also has a protective effect against nephrotoxicity induced by cisplatin in mice .

Action Environment

The action of SDDCT can be influenced by various environmental factors. For instance, industrial or agricultural exposure to certain compounds may impair hepatic metabolism, thereby enhancing the pharmacological effects of SDDCT . .

Biochemische Analyse

Biochemical Properties

Sodium diethyldithiocarbamate trihydrate interacts with various enzymes and proteins. It is known to inhibit superoxide dismutase (SOD) by chelating with intracellular Cu+2 . It also acts as an inhibitor of ascorbate oxidase and other enzymes . The compound’s chelating property is the basis for its use in therapy for metal intoxication in industrial conditions .

Cellular Effects

Sodium diethyldithiocarbamate trihydrate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to stimulate oxidative stress, measured as increased levels of protein carbonyl content and thiobarbituric acid reactive substances, and induce apoptosis in V79 Chinese hamster fibroblasts cells . It also inhibits the induction of macrophage nitric oxide synthase .

Molecular Mechanism

At the molecular level, sodium diethyldithiocarbamate trihydrate exerts its effects through various mechanisms. It acts as a spin trap in conjunction with Fe2+ to detect nitric oxide in brain, kidney, liver, and other tissues . It also inhibits superoxide dismutase by chelating with intracellular Cu+2 .

Temporal Effects in Laboratory Settings

In laboratory settings, sodium diethyldithiocarbamate trihydrate has been observed to cause changes over time. It is stable under normal conditions but can form insoluble oxidation products in storage . Its effects on cellular function, such as inducing oxidative stress and apoptosis, have been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of sodium diethyldithiocarbamate trihydrate vary with different dosages in animal models. For instance, it has been reported to inhibit nephrotoxicity induced by cisplatin in mice at doses of 25–300 mg/kg .

Metabolic Pathways

Sodium diethyldithiocarbamate trihydrate is involved in several metabolic pathways. It is known to induce the glutathione (GSH) oxidation process by increasing the concentration of oxyhemoglobin .

Transport and Distribution

Given its solubility in water and its role as a chelating agent, it is likely to be distributed widely in the body following administration .

Subcellular Localization

Given its role as a chelating agent and its interactions with various enzymes and proteins, it is likely to be found in various subcellular compartments where these biomolecules are located .

Vorbereitungsmethoden

Natriumdiethyldithiocarbamat-Trihydrat wird durch die Reaktion von Schwefelkohlenstoff mit Diethylamin in Gegenwart von Natriumhydroxid synthetisiert. Die Reaktion verläuft typischerweise wie folgt :

CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O

Das Produkt kristallisiert aus Wasser als Trihydrat. Das wasserfreie Salz und das Trihydrat werden oft synonym verwendet. Industrielle Produktionsverfahren verwenden ähnliche Syntheserouten unter sorgfältiger Kontrolle der Reaktionsbedingungen, um hohe Reinheit und Ausbeute zu gewährleisten {_svg_3}.

Analyse Chemischer Reaktionen

Natriumdiethyldithiocarbamat-Trihydrat unterliegt verschiedenen chemischen Reaktionen, darunter:

-

2NaS2CNEt2+I2→(S2CNEt2)2+2NaI

-

Alkylierung: : Natriumdiethyldithiocarbamat kann durch Reagenzien wie Dichlormethan alkyliert werden:

2NaS2CNEt2+CH2Cl2→CH2(S2CNEt2)2+2NaCl

-

Komplexbildung: : Es reagiert mit vielen Metallsalzen unter Bildung von Übergangsmetall-Dithiocarbamat-Komplexen, die über die Schwefelatome koordinieren {_svg_4}.

Vergleich Mit ähnlichen Verbindungen

Natriumdiethyldithiocarbamat-Trihydrat ähnelt anderen Dithiocarbamaten, wie z. B.:

Silberdiethyldithiocarbamat: Wird in ähnlichen Chelationsanwendungen verwendet, jedoch mit anderer Metallspezifität.

Dimethyldithiocarbamat: Ein weiteres Dithiocarbamat mit leicht unterschiedlichen Eigenschaften und Anwendungen.

Was this compound auszeichnet, ist seine spezifische Verwendung bei der Detektion von Stickstoffmonoxid und seine Rolle als Metabolit von Disulfiram, wodurch es einzigartige Anwendungen in Medizin und Biologie erhält .

Eigenschaften

CAS-Nummer |

20624-25-3 |

|---|---|

Molekularformel |

C5H13NNaOS2 |

Molekulargewicht |

190.3 g/mol |

IUPAC-Name |

sodium;N,N-diethylcarbamodithioate;trihydrate |

InChI |

InChI=1S/C5H11NS2.Na.H2O/c1-3-6(4-2)5(7)8;;/h3-4H2,1-2H3,(H,7,8);;1H2 |

InChI-Schlüssel |

CYGAMRYZNHKRJG-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=S)[S-].O.O.O.[Na+] |

Isomerische SMILES |

CCN(CC)C(=S)[S-].O.O.O.[Na+] |

Kanonische SMILES |

CCN(CC)C(=S)S.O.[Na] |

Key on ui other cas no. |

20624-25-3 |

Physikalische Beschreibung |

Solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] |

Piktogramme |

Corrosive; Irritant |

Verwandte CAS-Nummern |

147-84-2 (Parent) |

Synonyme |

Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.